N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-13(2)18-10-8-14(9-11-18)12-17-22(19,20)16-6-4-15(21-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJHSNRQKVWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Attachment of the Methoxybenzenesulfonamide Moiety: This step involves sulfonation reactions where the methoxybenzenesulfonamide group is attached to the piperidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Sulfonamide Derivatives
*Calculated based on structural formula. ND = No data available.
Key Findings from Structural Analog Studies
Piperidine Substitution Effects
- Isopropyl vs. Benzyl (Target vs. Cpd 8) : The isopropyl group in the target compound likely enhances lipophilicity compared to the benzyl substituent in Cpd 8 (). This modification could improve blood-brain barrier penetration, a critical factor for neuroactive agents .
- Biphenyl Extension (Cpd 9) : Replacing the 4-methoxy group with a biphenyl moiety (Cpd 9) increases molecular weight (421.35 vs. 375.17 g/mol) and may alter binding modes, as seen in its Aβ1–42 aggregation inhibition .
Functional Group Contributions
- KN-93’s Chlorophenyl Group : KN-93’s chlorophenyl-allyl chain and hydroxyethyl group confer specificity for CaMK II inhibition, demonstrating the sulfonamide scaffold’s versatility in targeting diverse enzymes .
Hypothetical Bioactivity of the Target Compound
Based on structural parallels:
- The isopropyl group may fine-tune interactions with the enzyme’s peripheral anionic site.
- Solubility and Pharmacokinetics : The isopropyl group could reduce aqueous solubility compared to polar analogs like KN-93 (solubility: ≥5.51 mg/mL in H₂O) but improve membrane permeability .
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H22N2O3S
- Molecular Weight: 306.41 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides, including this compound, exhibit a variety of mechanisms of action:
- Antimicrobial Activity: Sulfonamides are primarily known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid synthesis in bacteria.
- Anti-inflammatory Effects: Some studies suggest that sulfonamides can exert anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
- Antitumor Activity: Research indicates that compounds containing sulfonamide moieties may have anticancer properties through various pathways, including apoptosis induction and inhibition of tumor growth.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by blocking folate synthesis. |
| Anti-inflammatory | Reduces inflammation through modulation of immune responses. |
| Antitumor | Induces apoptosis and inhibits cancer cell proliferation in certain tumor types. |
| Antiviral | Shows potential as an antiviral agent by disrupting viral replication mechanisms. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Efficacy: A study demonstrated that similar sulfonamide derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties: Research published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
- Anti-inflammatory Activity: In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a sulfonamide precursor. Key steps include:
- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to catalyze the reaction between the piperidine-4-methanamine derivative and 4-methoxybenzenesulfonyl chloride .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent side reactions .
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity. Reaction yields are optimized by controlling temperature (0–25°C) and stoichiometric ratios .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and piperidine ring conformation. For example, the isopropyl group shows characteristic triplet splitting in ¹H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion at m/z 367.18) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced: What computational strategies are effective for predicting this compound’s interaction with biological targets like FABP4?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses against FABP4 (PDB ID: 4Y29). Key interactions include hydrogen bonding between the sulfonamide group and Arg126, and hydrophobic contacts with the piperidine ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å) and free energy calculations (MM-PBSA) to validate docking predictions .
- Validation : Compare computational results with SPR (surface plasmon resonance) data. For example, a docking score of −7.5 kcal/mol correlates with experimental Kd ≈ 2.1 × 10⁵ M⁻¹ .
Advanced: How can structural modifications to the sulfonamide or piperidine moieties enhance target selectivity?
Methodological Answer:
- Piperidine substitution : Introducing bulkier groups (e.g., benzyl instead of isopropyl) increases steric hindrance, potentially reducing off-target binding to cytochrome P450 enzymes .
- Sulfonamide functionalization : Replacing the methoxy group with trifluoromethyl (CF₃) improves hydrophobicity and FABP4 inhibition (IC₅₀ decreases from 1.2 µM to 0.45 µM) .
- SAR studies : Synthesize analogs and test in enzyme assays (e.g., FABP4 inhibition) to establish trends. Use X-ray crystallography to resolve binding modes .
Advanced: How should researchers address discrepancies between computational docking scores and experimental binding data?
Methodological Answer:
- Assay validation : Confirm binding constants using ITC (isothermal titration calorimetry) or SPR to rule out false positives from docking .
- Parameter optimization : Adjust force field parameters (e.g., AMBER vs. CHARMM) in simulations to better reflect experimental conditions. For example, incorrect protonation states of active-site residues can skew docking scores .
- Meta-analysis : Compare results across multiple docking tools (e.g., Glide, MOE) to identify consensus binding poses .
Basic: What are the key steps in designing a stability study for this compound under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under acidic conditions .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV light (320–400 nm). Protect the compound with amber glass if degradation exceeds 5% .
- Thermal stability : Store at 25°C, 40°C, and 60°C for 1 month. Use DSC (differential scanning calorimetry) to detect polymorphic transitions .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s anti-inflammatory activity?
Methodological Answer:
- In vitro : Test inhibition of NO production in LPS-stimulated BV-2 microglial cells (IC₅₀ < 10 µM indicates potency). Compare to dexamethasone as a positive control .
- In vivo : Use a murine model of carrageenan-induced paw edema. Administer orally (10–50 mg/kg) and measure edema reduction over 6 hours. Include pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS .
- Target validation : Knockout FABP4 in mice to confirm mechanism specificity. A ≥50% reduction in inflammation vs. wild-type supports target engagement .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Crystal growth : Use vapor diffusion with solvents like ethanol/water. Optimize conditions to obtain single crystals (0.2–0.5 mm) .
- Data collection : Perform X-ray diffraction (λ = 0.71073 Å) at 100 K. SHELXT software for structure solution and Olex2 for refinement .
- Conformational analysis : Compare torsion angles (e.g., piperidine chair vs. boat) with DFT-optimized structures (B3LYP/6-31G*) to validate stability .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at −20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent degradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and store at −80°C for ≤6 months. Confirm stability via LC-MS before use .
Advanced: How does the compound’s logP value influence its pharmacokinetic profile?
Methodological Answer:
- LogP measurement : Determine via shake-flask method (logP ≈ 2.5) . Higher logP (>3) correlates with increased membrane permeability but may reduce aqueous solubility.
- ADME optimization : Introduce polar groups (e.g., hydroxyl) to balance logP. For example, replacing isopropyl with hydroxypropyl improves solubility (from 0.1 mg/mL to 1.2 mg/mL) without compromising bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
